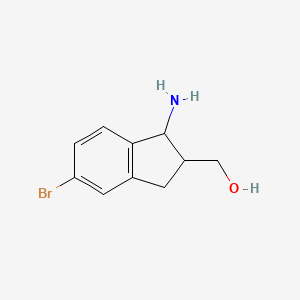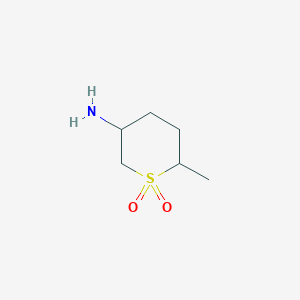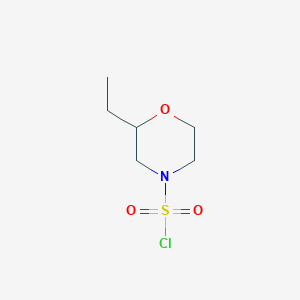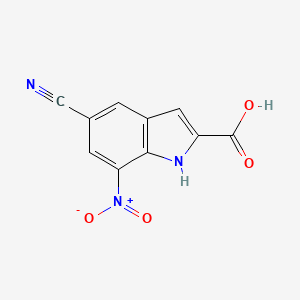![molecular formula C7H8ClN3O B13219636 2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group, a methoxymethyl group, and an acetonitrile group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Méthodes De Préparation
The synthesis of 2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile typically involves several steps. One common method starts with the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Analyse Des Réactions Chimiques
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of imidazole derivatives on various biological systems.
Medicine: Imidazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The chloro and methoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with a different substitution pattern on the imidazole ring.
Omeprazole: An antiulcer drug that also contains an imidazole ring but with different substituents.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-[2-chloro-3-(methoxymethyl)imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8ClN3O/c1-12-5-11-6(2-3-9)4-10-7(11)8/h4H,2,5H2,1H3 |
Clé InChI |
UHFBNQUADVWDKP-UHFFFAOYSA-N |
SMILES canonique |
COCN1C(=CN=C1Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)




![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)


![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)


